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Introduction

OL-135 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary
enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By
inhibiting FAAH, OL-135 elevates the endogenous levels of AEA in the central nervous system,
thereby enhancing endocannabinoid signaling.[4] This mechanism of action has positioned OL-
135 as a compound of significant interest for the therapeutic intervention in a variety of
neurological and psychiatric disorders. This technical guide provides an in-depth overview of
the preclinical data, experimental protocols, and underlying signaling pathways related to the
use of OL-135 in neurological disorder models.

Mechanism of Action

OL-135 functions by reversibly binding to the active site of the FAAH enzyme. This inhibition
leads to a significant increase in the concentration of anandamide in the brain and spinal cord.
[4] Elevated anandamide levels, in turn, lead to increased activation of cannabinoid receptors,
primarily CB1 and CB2, which are pivotal in modulating neurotransmission, neuroinflammation,
and pain perception. The therapeutic potential of FAAH inhibitors like OL-135 lies in their ability
to amplify the endogenous cannabinoid system's activity in a targeted and activity-dependent
manner, potentially offering a more nuanced therapeutic effect with a lower side-effect profile
compared to direct cannabinoid receptor agonists.[5]
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Signaling Pathway of FAAH Inhibition by OL-135
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Caption: Mechanism of OL-135 action on FAAH and anandamide signaling.

Preclinical Data in Neurological Disorder Models

While the therapeutic potential of FAAH inhibition is being explored in a wide range of

neurodegenerative diseases, preclinical studies directly investigating OL-135 are most

prominent in the areas of neuropathic pain and anxiety models.[1][2][3]

Neuropathic and Inflammatory Pain Models

OL-135 has demonstrated significant analgesic effects in rodent models of neuropathic and

inflammatory pain.[3] Administration of OL-135 has been shown to reverse mechanical

allodynia in the spinal nerve ligation (SNL) and mild thermal injury (MTI) models in rats.[3]
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Anxiety and Fear Conditioning Models

OL-135 has also been investigated in models of anxiety, specifically in fear conditioning

paradigms. These studies suggest a role for the endocannabinoid system in the modulation of

fear memory.
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Potential Applications in Neurodegenerative

Diseases

While direct experimental evidence for OL-135 in Alzheimer's, Parkinson's, and multiple

sclerosis models is limited, the known role of FAAH and the endocannabinoid system in the

pathophysiology of these diseases suggests a strong therapeutic potential.[7][8][9][10]

Alzheimer's Disease (AD)

Studies have shown that FAAH inhibition can exert beneficial effects in mouse models of AD by

reducing neuroinflammation, suppressing B-amyloid production, and improving cognitive
deficits.[10] Although these studies primarily utilized other FAAH inhibitors like URB597, the
shared mechanism of action suggests that OL-135 could have similar neuroprotective effects.

[9]

Parkinson's Disease (PD)

The endocannabinoid system is dysregulated in Parkinson's disease, and targeting this system

is considered a promising therapeutic strategy. FAAH inhibition could potentially offer

neuroprotection and symptomatic relief by modulating dopamine signaling and reducing

neuroinflammation in brain regions affected by PD. Further preclinical studies are warranted to
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explore the efficacy of OL-135 in established PD models, such as the 6-OHDA or MPTP
models.

Multiple Sclerosis (MS)

In models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE),
modulation of the endocannabinoid system has been shown to reduce neuroinflammation and
ameliorate disease severity. The anti-inflammatory properties of elevated anandamide levels
through FAAH inhibition suggest that OL-135 could be a valuable therapeutic agent for MS.

Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats

This protocol is adapted from established methods for inducing neuropathic pain.
o Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used.
o Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).
e Surgical Procedure:
o Make a small incision to expose the L5 and L6 spinal nerves.
o Carefully isolate the L5 spinal nerve.
o Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
o Post-operative Care: Administer analgesics and monitor the animal for recovery.

e Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at
various time points post-surgery.

e Drug Administration: Administer OL-135 (e.g., 20 mg/kg, i.p.) and assess its effect on
allodynia.

Experimental Workflow for the SNL Model
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Caption: Workflow for assessing OL-135 efficacy in the SNL model.
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Fear Conditioning Protocol in Rats

This protocol is based on classical fear conditioning paradigms.

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a
speaker to deliver an auditory cue.

Habituation: Place the rat in the conditioning chamber for a period of time (e.g., 5-10
minutes) on the day before conditioning.

Conditioning:
o Place the rat in the chamber.

o Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz, 30
seconds).

o At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US), for
instance, 0.5 mA for 2 seconds.

o Repeat CS-US pairings for a set number of trials (e.g., 3-5 trials) with an inter-trial interval.

Contextual Fear Testing: 24 hours after conditioning, place the rat back in the same chamber
and measure freezing behavior in the absence of the CS and US.

Cued Fear Testing: 48 hours after conditioning, place the rat in a novel context and present
the CS without the US. Measure freezing behavior during the CS presentation.

Drug Administration: Administer OL-135 (e.g., 5.6 or 10.0 mg/kg, i.p.) at a specified time
before or after the conditioning session to assess its effect on acquisition or consolidation of
fear memory.

Quantification of Anandamide in Brain Tissue

This protocol outlines a general method for measuring anandamide levels using HPLC-MS/MS.

o Tissue Collection: Euthanize the animal and rapidly dissect the brain region of interest (e.g.,
hippocampus, spinal cord). Immediately freeze the tissue in liquid nitrogen.
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e Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile)
containing an internal standard (e.g., d8-AEA).

 Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer
method.

o Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.

e HPLC-MS/MS Analysis:

[¢]

Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

[¢]

Use a C18 column for chromatographic separation.

[e]

Employ electrospray ionization (ESI) in positive ion mode.

o

Monitor the specific mass transitions for anandamide and the internal standard.

» Quantification: Calculate the concentration of anandamide based on the peak area ratio of
the analyte to the internal standard and a standard curve.

Conclusion

OL-135 is a valuable research tool for investigating the role of the endocannabinoid system in
neurological disorders. Its efficacy in preclinical models of neuropathic pain and anxiety is well-
documented. While direct evidence in major neurodegenerative diseases like Alzheimer's,
Parkinson's, and multiple sclerosis is still emerging, the established role of FAAH in the
pathophysiology of these conditions provides a strong rationale for further investigation of OL-
135 as a potential therapeutic agent. The detailed protocols provided in this guide are intended
to facilitate the design and execution of future preclinical studies to fully elucidate the
therapeutic potential of OL-135.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.jneurosci.org/content/26/51/13318
https://pmc.ncbi.nlm.nih.gov/articles/PMC6674985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6674985/
https://pubmed.ncbi.nlm.nih.gov/16501580/
https://pubmed.ncbi.nlm.nih.gov/16501580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1617043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1617043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2729802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2729802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163746/
https://www.researchgate.net/publication/338256750_A_perspective_review_on_fatty_acid_amide_hydrolase_FAAH_inhibitors_as_potential_therapeutic_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC6862411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6862411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6862411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12366257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12366257/
https://www.benchchem.com/product/b1677196#ol-135-in-neurological-disorder-models
https://www.benchchem.com/product/b1677196#ol-135-in-neurological-disorder-models
https://www.benchchem.com/product/b1677196#ol-135-in-neurological-disorder-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1677196?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

